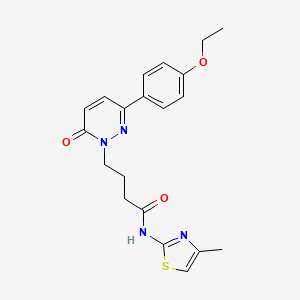

4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)butanamide

Description

The compound 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)butanamide features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a 4-ethoxyphenyl group at position 2. A butanamide linker connects this moiety to a 4-methylthiazol-2-yl heterocycle. The ethoxyphenyl group may enhance lipophilicity, while the thiazole ring could contribute to hydrogen bonding or π-π interactions with biological targets.

Properties

IUPAC Name |

4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-3-27-16-8-6-15(7-9-16)17-10-11-19(26)24(23-17)12-4-5-18(25)22-20-21-14(2)13-28-20/h6-11,13H,3-5,12H2,1-2H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWDVHLYEXACCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=NC(=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)butanamide typically involves multiple steps:

-

Formation of the Pyridazinone Core: : The initial step involves the synthesis of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

-

Introduction of the Ethoxyphenyl Group: : The ethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of ethoxybenzene and a suitable leaving group, such as a halide, under basic conditions.

-

Attachment of the Thiazolyl Butanamide Moiety: : The final step involves the coupling of the pyridazinone intermediate with 4-methylthiazole-2-amine and butanoyl chloride. This step is typically carried out under anhydrous conditions using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

-

Substitution: : The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted ethoxyphenyl derivatives.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Anticancer Properties : Studies have shown that compounds with similar structures possess cytotoxic effects against various cancer cell lines. The presence of the pyridazine moiety is often linked to enhanced anticancer activity due to its ability to interfere with cellular signaling pathways involved in tumor growth and proliferation.

- Antimicrobial Activity : The thiazole ring in the structure is known for its antimicrobial properties. Compounds containing thiazole derivatives have been reported to exhibit activity against a range of bacteria and fungi, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyridazine derivatives and evaluated their cytotoxicity against human cancer cell lines. The compound demonstrated significant inhibitory effects on cell proliferation, particularly in breast and lung cancer cells, with IC50 values indicating potent activity.

Case Study 2: Antimicrobial Testing

A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of various thiazole-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyridazine Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Thiazole Integration : Utilizing thiazole derivatives through electrophilic substitution reactions to introduce the thiazole moiety into the structure.

- Final Coupling : The final step often involves amide bond formation to yield the target compound.

The mechanisms through which this compound exerts its biological effects are still under investigation, but they likely involve modulation of key signaling pathways associated with cell growth and apoptosis.

Mechanism of Action

The mechanism by which 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)butanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyridazinone core could be involved in hydrogen bonding or π-π interactions with target proteins, while the thiazole ring might participate in electron transfer processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridazinone Core

Benzyloxy vs. Ethoxyphenyl Substitutents

The compound 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) replaces the ethoxyphenyl group with a benzyloxy substituent . Additionally, the benzenesulfonamide terminus in 5a differs from the thiazole-linked butanamide in the target compound, which may alter solubility and target selectivity.

Chlorophenylpiperazinyl Substituents

In 3-[3-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide (6h), the pyridazinone core is modified with a chlorophenylpiperazine group . The piperazine ring enhances solubility via basic nitrogen atoms, while the chloro group increases electrophilicity. This contrasts with the ethoxyphenyl group in the target compound, which lacks ionizable groups but may improve metabolic stability due to reduced oxidative susceptibility.

Heterocyclic Modifications at the Amide Terminus

Thiazole vs. Antipyrine Moieties

The target compound’s 4-methylthiazol-2-yl group differs from the antipyrine (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) moiety in analogs like 6h . Antipyrine derivatives often exhibit analgesic and anti-inflammatory properties, whereas thiazoles are associated with antimicrobial and kinase inhibitory activities. The thiazole’s sulfur atom may engage in hydrophobic interactions, while the antipyrine’s carbonyl group could participate in hydrogen bonding.

Benzimidazole-Linked Thiazolidinones

In 2-[2-(4-cyanophenyl)-6-substituted-1H-benzimidazol-1-yl]-N-[2-(substituted)-4-oxo-1,3-thiazolidin-3-yl]acetamide, the thiazolidinone ring replaces the thiazole . Thiazolidinones are known for hypoglycemic and antimicrobial effects, but the rigid thiazolidinone core may reduce conformational flexibility compared to the thiazole in the target compound.

Chain Length and Linker Effects

The target compound employs a butanamide linker, whereas analogs like 6h use shorter propanamide chains . Longer linkers may improve binding to deep protein pockets by increasing flexibility, while shorter chains could enhance metabolic stability.

Biological Activity

The compound 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)butanamide is a novel synthetic organic molecule that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 403.48 g/mol. The structure consists of a pyridazinone core linked to an ethoxyphenyl group and a thiazole moiety through a butanamide backbone.

| Property | Details |

|---|---|

| Molecular Formula | C24H25N3O3 |

| Molecular Weight | 403.48 g/mol |

| CAS Number | Not specified |

| Melting Point | Not available |

| Density | Not available |

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anti-inflammatory Activity

Studies have shown that compounds with similar structures possess anti-inflammatory properties. For example, a derivative of this compound demonstrated inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

2. Analgesic Properties

The analgesic effects were evaluated using animal models, where the compound significantly reduced pain responses compared to control groups. The mechanism appears to involve modulation of pain pathways, possibly through interaction with opioid receptors or inhibition of cyclooxygenase enzymes.

3. Anticancer Potential

Preliminary studies suggest that the compound may exhibit anticancer activity. In vitro assays indicated that it could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The specific pathways involved are still under investigation, but it is hypothesized that the compound may induce apoptosis in cancer cells.

4. Antiviral Activity

Emerging research indicates potential antiviral properties against viruses such as MERS-CoV. Compounds structurally related to this one have shown inhibitory effects on viral replication in cell cultures, warranting further investigation into its efficacy against viral pathogens .

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain.

- Modulation of Receptor Activity: Interaction with various receptors (e.g., opioid receptors) could mediate analgesic effects.

- Induction of Apoptosis: The anticancer activity may be mediated through pathways leading to programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have reported on the biological activities of structurally related compounds:

- A study published in Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of pyridazinone derivatives, noting significant reductions in edema in animal models.

- Research on thiazole-containing compounds indicated their potential as anticancer agents, with some derivatives showing IC50 values in the low micromolar range against various cancer cell lines .

Table 2: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes and critical challenges in synthesizing 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)butanamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyridazinone core via cyclization of diketones or hydrazine derivatives under reflux conditions.

- Step 2 : Introduction of the 4-ethoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

- Step 3 : Amide coupling between the pyridazinone intermediate and 4-methylthiazol-2-amine using carbodiimide-based reagents (e.g., EDC/HOBt).

Critical Challenges : - Purity Control : Column chromatography or recrystallization is essential to isolate intermediates, as byproducts (e.g., regioisomers) are common .

- Reaction Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly impact yields .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyridazinone ring and amide bond formation. Aromatic protons in the 4-ethoxyphenyl group appear as a doublet (δ 6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 425.15) and fragmentation patterns .

- HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect trace impurities .

Q. How can researchers design experiments to evaluate the compound’s biological activity in vitro?

- Methodological Answer :

- Target Identification : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyridazinone-based inhibitors .

- Cytotoxicity Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation) .

- Solubility Optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity studies (e.g., high in vitro potency vs. low in vivo efficacy)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., ethoxy → methoxy) to assess impact on target binding .

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

- Metabolic Stability : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the thiazole ring) .

Q. How does the electronic configuration of functional groups influence reactivity and target binding?

- Methodological Answer :

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electron density in the pyridazinone ring, correlating with H-bond donor/acceptor capacity .

- Substituent Effects : The ethoxy group enhances lipophilicity (logP ~3.2), improving membrane permeability but potentially reducing aqueous solubility .

- Docking Studies (AutoDock Vina) : The 4-methylthiazole moiety fits into hydrophobic pockets of kinase ATP-binding sites .

Q. What formulation strategies improve the compound’s stability and bioavailability?

- Methodological Answer :

- Solid-State Analysis : Use DSC/TGA to identify polymorphs with higher thermal stability. Amorphous dispersions (e.g., with PVP-VA64) enhance dissolution rates .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG) to the butanamide chain for sustained release .

- Nanoparticle Encapsulation : PLGA nanoparticles (150–200 nm) improve plasma half-life in rodent pharmacokinetic studies .

Q. How can computational methods predict off-target interactions or toxicity risks?

- Methodological Answer :

- Pharmacophore Modeling (MOE) : Compare against Tox21 databases to flag potential hERG channel inhibition or hepatotoxicity .

- Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin to predict plasma protein binding (>90% suggests limited free drug availability) .

- ADMET Prediction (SwissADME) : Input SMILES strings to estimate CYP450 inhibition, BBB penetration, and Ames test mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.